molecular formula C18H18FN5O3 B2529868 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1003964-63-3

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2529868
CAS RN: 1003964-63-3
M. Wt: 371.372
InChI Key: IJGLFZRAXHMGGO-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes have been analyzed for their potential in forming supramolecular architectures via hydrogen bonding interactions. Notably, their antioxidant activities were evaluated using various assays, revealing significant antioxidant properties. This research highlights the compound's utility in the development of novel coordination complexes with potential antioxidant applications (Chkirate et al., 2019).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Another study explored the chemoselective acetylation of 2-aminophenol using the compound as an intermediate. This process is critical for the natural synthesis of antimalarial drugs, showcasing the compound's role in facilitating the development of important pharmaceuticals (Magadum & Yadav, 2018).

Radiosynthesis of Selective Radioligands

The compound's derivatives have been used in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting its application in developing diagnostic tools for neuroinflammation and related disorders (Dollé et al., 2008).

Novel Ligands for Neuroinflammatory Processes

A series of pyrazolo[1,5-a]pyrimidines, closely related to the compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). These studies contribute to the understanding of neuroinflammatory processes and the development of in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anti-inflammatory Activity

Research into N-(3-chloro-4-flurophenyl) derivatives, incorporating the core structure of the compound, has shown significant anti-inflammatory activity. This underscores its potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Herbicidal Activity

In the agricultural sector, derivatives of the compound have exhibited promising herbicidal activities against various dicotyledonous weeds, indicating its application in developing new herbicides (Wu et al., 2011).

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-3-12-9-16(25)22-18(20-12)24-15(8-11(2)23-24)21-17(26)10-27-14-7-5-4-6-13(14)19/h4-9H,3,10H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGLFZRAXHMGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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